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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)piperazine

Cat. No.: B141456 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of 1-(2-Chlorophenyl)piperazine (oCPP), a

substituted phenylpiperazine derivative of significant interest in medicinal chemistry and drug

development. This document consolidates essential information on its chemical properties,

synthesis, and pharmacology, with a focus on its role as a versatile intermediate in the creation

of novel therapeutics. While specific pharmacological data for the ortho-substituted isomer is

limited, this guide draws upon data from closely related analogs to provide insights into its

potential biological activity.

Chemical and Physical Properties
1-(2-Chlorophenyl)piperazine is a synthetic organic compound that is most commonly

available as a hydrochloride salt to improve its stability and solubility. The key physicochemical

properties of both the free base and the hydrochloride salt are summarized below.
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Property
1-(2-
Chlorophenyl)piperazine
(Free Base)

1-(2-
Chlorophenyl)piperazine
Hydrochloride

Synonyms
oCPP, N-(2-

chlorophenyl)piperazine
oCPP HCl

CAS Number 39512-50-0 41202-32-8

Molecular Formula C₁₀H₁₃ClN₂ C₁₀H₁₃ClN₂ · HCl

Molecular Weight 196.68 g/mol 233.14 g/mol

Appearance
Colorless to light yellow clear

liquid
White to off-white powder

Melting Point Not available 160-163 °C (decomposes)

Boiling Point 102-104 °C at 0.2 mmHg Not applicable

Solubility
Soluble in chloroform and

methanol

More readily soluble in

aqueous solutions

Synthesis and Manufacturing
The synthesis of 1-(2-Chlorophenyl)piperazine and its hydrochloride salt is typically achieved

through a multi-step process. While various proprietary methods exist, a common synthetic

route involves the condensation of 2-chloroaniline with a piperazine precursor, followed by

purification and, if desired, salt formation.

General Synthesis Workflow
A prevalent method for synthesizing arylpiperazines involves the reaction of an appropriately

substituted aniline with bis(2-chloroethyl)amine hydrochloride. This reaction is typically carried

out at an elevated temperature in a suitable solvent. The resulting crude product can then be

purified and, if the hydrochloride salt is desired, treated with hydrochloric acid.
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Caption: General synthesis workflow for 1-(2-Chlorophenyl)piperazine and its hydrochloride

salt.
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Experimental Protocol: Deprotection to form 1-(2-
Chlorophenyl)piperazine Hydrochloride
The final step in some synthetic routes involves the removal of a protecting group, such as a

tert-butoxycarbonyl (Boc) group, to yield the hydrochloride salt. The following is a

representative experimental protocol for this deprotection step.[1]

Materials:

tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate

4 N HCl in 1,4-dioxane

1,4-dioxane

Diethyl ether

Procedure:

A solution of tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate (1.0 equivalent) is

prepared in 1,4-dioxane.

The solution is cooled to 0 °C in an ice bath.

A solution of 4 N HCl in 1,4-dioxane (approximately 4.2 equivalents) is added slowly and

dropwise to the stirred reaction mixture.

The reaction mixture is allowed to gradually warm to room temperature and is stirred for 4

hours.

Reaction completion is monitored by Thin Layer Chromatography (TLC).

Once the starting material is fully consumed, the volatile solvent is removed under reduced

pressure to yield the crude product.

The crude product is washed with diethyl ether and dried under high vacuum to afford 1-(2-
chlorophenyl)piperazine hydrochloride as a white solid.
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Pharmacology and Biological Activity
1-(2-Chlorophenyl)piperazine is a crucial building block for a variety of pharmacologically

active compounds, particularly those targeting the central nervous system (CNS) and the

cardiovascular system. It is a known reactant in the preparation of molecules with 5-

hydroxytryptamine (serotonin) receptor antagonist activity.

While specific receptor binding data for 1-(2-chlorophenyl)piperazine is not extensively

available in the public domain, the pharmacological profile of its isomers and structurally related

compounds provides strong indications of its likely biological targets.

Interaction with Serotonin and Dopamine Receptors
Phenylpiperazine derivatives are well-established ligands for serotonin and dopamine

receptors. The meta-substituted isomer, 1-(3-chlorophenyl)piperazine (mCPP), is a known

serotonin receptor agonist. It is important to note that the position of the substituent on the

phenyl ring can significantly influence the binding affinity and functional activity at different

receptor subtypes.

A closely related compound, 1-(2,3-dichlorophenyl)piperazine, is a known precursor and

metabolite of the atypical antipsychotic drug aripiprazole and has been shown to act as a

partial agonist at dopamine D2 and D3 receptors. This suggests that 1-(2-
chlorophenyl)piperazine may also interact with these dopamine receptor subtypes.
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Caption: Postulated interaction of 1-(2-Chlorophenyl)piperazine with serotonin and dopamine

systems.

Applications in Drug Discovery and Development
The primary application of 1-(2-Chlorophenyl)piperazine is as a versatile chemical

intermediate in the synthesis of more complex pharmaceutical agents. Its piperazine core and

reactive phenyl group allow for a wide range of chemical modifications, making it a valuable

scaffold for building libraries of compounds for high-throughput screening.

Key therapeutic areas where derivatives of 1-(2-Chlorophenyl)piperazine are explored

include:

Central Nervous System Disorders: As a precursor to compounds targeting serotonin and

dopamine receptors, it is integral to the development of potential treatments for depression,

anxiety, schizophrenia, and other psychiatric conditions.

Cardiovascular Diseases: The phenylpiperazine moiety is present in some cardiovascular

drugs, and derivatives of 1-(2-Chlorophenyl)piperazine are investigated for their potential

to modulate cardiovascular function.
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Conclusion
1-(2-Chlorophenyl)piperazine is a fundamentally important chemical intermediate with

significant potential in the field of drug discovery and development. Its well-defined chemical

properties and established synthetic routes make it a reliable building block for medicinal

chemists. While further research is needed to fully elucidate the specific pharmacological

profile of this ortho-substituted isomer, the known activities of its analogs strongly suggest its

utility in developing novel therapeutics for CNS and cardiovascular disorders. This guide

provides a solid foundation of technical information for researchers and scientists working with

this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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